N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
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Description
N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H19FN4O and its molecular weight is 338.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Compounds structurally related to N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide are often synthesized for their potential biological activities. The Fe-catalyzed synthesis of flunarizine, a drug used to treat migraines and epilepsy, involves condensation reactions similar to those that might be used for the synthesis of the queried compound (Shakhmaev et al., 2016). Additionally, the design and synthesis of thiazole-piperazines as acetylcholinesterase inhibitors highlight the utility of piperazine derivatives in developing therapeutic agents, suggesting potential avenues for research into this compound (Yurttaş et al., 2013).
Biological Activities
Research on compounds with structural similarities to the query compound has demonstrated a range of biological activities. For instance, acetamide derivatives of phthalimide have shown promising anticonvulsant properties (Kamiński et al., 2011). Furthermore, piperazine and quinazoline derivatives have been evaluated for their antimicrobial and anticancer activities, indicating the potential of this compound in similar domains (Mehta et al., 2019).
Potential Therapeutic Uses
The structural framework of the query compound aligns with that of molecules investigated for therapeutic applications. Novel piperazin-1-yl quinolin-2(1H)-one derivatives, for example, have shown antiproliferative activity through VEGFR-2-TK inhibition, suggesting potential in cancer therapy (Hassan et al., 2021). Similarly, the development of new thiazole-piperazines as acetylcholinesterase inhibitors points to possible applications in treating neurodegenerative diseases (Yurttaş et al., 2013).
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-16-5-7-17(8-6-16)24-11-9-23(10-12-24)14-19(25)22-18-4-2-1-3-15(18)13-21/h1-8H,9-12,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWWTUAVLFUDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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